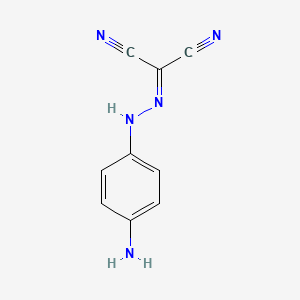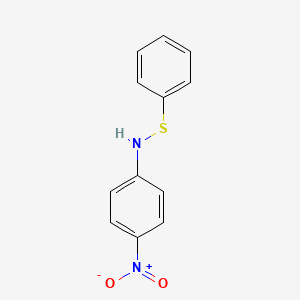
4-nitro-N-phenylsulfanyl-aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Nitrobenzenesulfenylanilide is an organic compound characterized by the presence of a nitro group (-NO2) attached to a benzene ring, which is further connected to a sulfenyl group (-S-) and an anilide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4’-Nitrobenzenesulfenylanilide can be synthesized through the reaction of 4-nitrobenzenesulfenyl chloride with aniline. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under mild conditions, often at room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the synthesis of 4’-nitrobenzenesulfenylanilide may involve large-scale reactors and continuous flow processes to optimize production efficiency. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the yield and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Nitrobenzenesulfenylanilide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfenyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium or platinum catalysts.
Substitution: Thiols, amines, bases like pyridine or triethylamine.
Addition: Boron trifluoride-diethyl ether complex, acetic acid.
Major Products Formed
Reduction: 4’-Aminobenzenesulfenylanilide.
Substitution: Various sulfenyl derivatives depending on the nucleophile used.
Addition: β-Acetoxyvinyl sulfides.
Wissenschaftliche Forschungsanwendungen
4’-Nitrobenzenesulfenylanilide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfenyl group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4’-nitrobenzenesulfenylanilide involves its reactive sulfenyl group, which can form covalent bonds with nucleophilic sites on target molecules. This reactivity allows the compound to modify proteins and enzymes, potentially inhibiting their activity or altering their function. The nitro group can also participate in redox reactions, further contributing to the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
4’-Nitrobenzenesulfenylanilide can be compared with other sulfenyl and nitrobenzene derivatives:
4-Nitrobenzenesulfonyl chloride: Similar in structure but contains a sulfonyl group (-SO2Cl) instead of a sulfenyl group.
4-Nitrobenzenethiol: Contains a thiol group (-SH) instead of an anilide moiety. It is used in the synthesis of sulfur-containing compounds.
4-Nitroaniline: Contains an amino group (-NH2) instead of a sulfenyl group. .
Eigenschaften
CAS-Nummer |
64168-52-1 |
|---|---|
Molekularformel |
C12H10N2O2S |
Molekulargewicht |
246.29 g/mol |
IUPAC-Name |
4-nitro-N-phenylsulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c15-14(16)11-8-6-10(7-9-11)13-17-12-4-2-1-3-5-12/h1-9,13H |
InChI-Schlüssel |
ZWORRJVNOUBPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SNC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


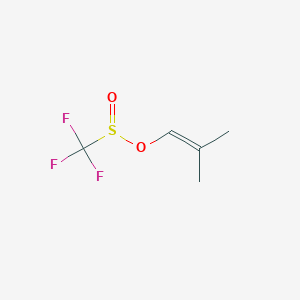
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
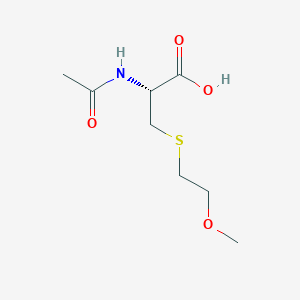
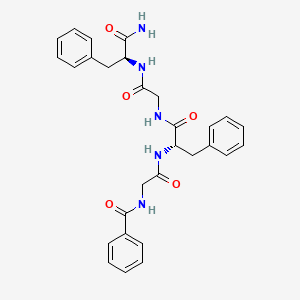
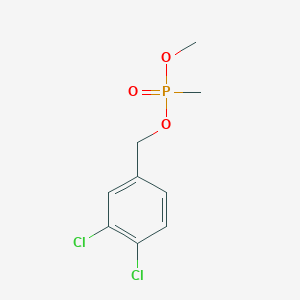
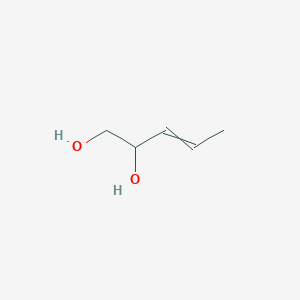
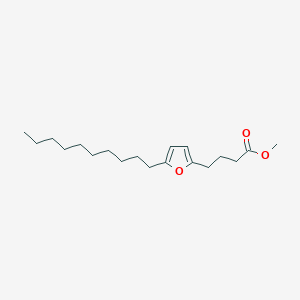
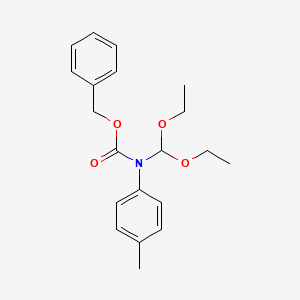



![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)

